molecular formula C10H8LiN3O2 B13580073 lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate

lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B13580073
M. Wt: 209.2 g/mol
InChI Key: XRTYXCQLHAHDML-UHFFFAOYSA-M
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Description

Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a lithium ion, a benzyl group, and a carboxylate group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1-benzyl-1H-1,2,4-triazole-5-carboxylic acid with a lithium salt. One common method is to dissolve the triazole carboxylic acid in a suitable solvent, such as methanol or ethanol, and then add lithium hydroxide or lithium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .

Scientific Research Applications

Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the synthesis of other complex molecules and materials

Mechanism of Action

The mechanism of action of lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its stability and reactivity. Additionally, the benzyl group can interact with biological membranes, potentially affecting cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the lithium ion, which can enhance its reactivity and stability. This makes it a valuable compound for various applications, particularly in coordination chemistry and catalysis .

Properties

Molecular Formula

C10H8LiN3O2

Molecular Weight

209.2 g/mol

IUPAC Name

lithium;2-benzyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C10H9N3O2.Li/c14-10(15)9-11-7-12-13(9)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,14,15);/q;+1/p-1

InChI Key

XRTYXCQLHAHDML-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C(C=C1)CN2C(=NC=N2)C(=O)[O-]

Origin of Product

United States

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